![molecular formula C15H10N2O3S3 B3011823 (5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 627039-38-7](/img/structure/B3011823.png)
(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound is a thiazolidinone derivative with a nitrothiophene group. Thiazolidinones are a class of compounds that have been studied for their potential biological activities . The presence of the nitrothiophene group could potentially enhance these activities .
Synthesis Analysis
While the exact synthesis method for this compound is not available, similar compounds are typically synthesized through condensation reactions . For example, a nitrothiophene carbaldehyde could be reacted with a suitable amine in the presence of a catalyst to form the thiazolidinone ring .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the thiazolidinone ring, the benzyl group, and the nitrothiophene group . The exact geometry would depend on the specific synthesis conditions and the presence of any stereochemistry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitro group on the thiophene ring could potentially be reduced to an amino group. Additionally, the compound could potentially undergo reactions at the thiazolidinone ring .Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. In vitro studies against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus revealed its effectiveness. The synthesized metal complex exhibited promising antibacterial properties compared to the free ligand .
- Thiophene-containing molecules have therapeutic applications. For instance, 5-nitrothiophene-2-carboxaldehyde derivatives exhibit antibacterial properties .
Antibacterial Activity
Thiophene Derivatives in Medicinal Chemistry
Future Directions
properties
IUPAC Name |
(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S3/c18-14-12(8-11-6-7-13(22-11)17(19)20)23-15(21)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYFBLCOVACQL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
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